REACTION_SMILES
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[Cl:32][CH2:33][Cl:34].[OH:25][C:26]([C:27]([F:28])([F:29])[F:30])=[O:31].[o:1]1[c:2]([C:10](=[O:11])[CH:12]2[N:13]([C:18]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:24])[CH2:14][CH2:15][CH2:16][CH2:17]2)[cH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[o:1]1[c:2]([C:10](=[O:11])[CH:12]2[NH:13][CH2:14][CH2:15][CH2:16][CH2:17]2)[cH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCCCC1C(=O)c1cc2ccccc2o1
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Name
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Type
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product
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Smiles
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O=C(c1cc2ccccc2o1)C1CCCCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |